molecular formula C18H16ClN5O2 B5524728 1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone

1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone

Cat. No. B5524728
M. Wt: 369.8 g/mol
InChI Key: ALHJPTDHTPIWRR-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their potential in various applications, including medicinal chemistry. Its structural components suggest possible biological activity, warranting detailed synthesis and property analysis.

Synthesis Analysis

Synthesis of related compounds often involves complex reactions to introduce the desired functional groups and achieve the targeted molecular structure. For instance, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating the versatility and complexity of such synthetic pathways (Hafez, El-Gazzar, & Al-Hussain, 2016).

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents: Novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Compounds exhibiting higher anticancer activity than reference drugs and demonstrating good to excellent antimicrobial activity have been identified, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Synthetic Pathways for Antitumor Agents: The synthesis and evaluation of pyrimidinyl pyrazole derivatives for their antitumor activities, emphasizing optimization processes to enhance their efficacy, have been reported. These compounds have shown significant cytotoxicity in vitro and potent antitumor activities in vivo without causing side effects related to a decrease in body temperature, indicating their therapeutic potential (Naito et al., 2002).

Synthetic Applications and Structural Analysis

  • Building Blocks in Heterocyclic Synthesis: Research has demonstrated the use of enaminones as key intermediates for synthesizing substituted pyrazoles, showcasing diverse applications in creating compounds with antitumor and antimicrobial activities. This approach outlines a versatile methodology for constructing complex heterocyclic systems, offering insights into the development of new therapeutic agents (Riyadh, 2011).
  • Antibacterial and Antitumor Properties: The synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been explored. Compounds displaying good activity against various cell lines highlight the potential for developing novel anticancer agents with specific molecular targets (Mallesha et al., 2012).

Novel Compounds with Potential Therapeutic Applications

  • Development of Atypical Antipsychotic Agents: FAUC 213, a selective dopamine D4 receptor antagonist, has been studied for its antipsychotic properties in behavioral and neurochemical models of schizophrenia. The compound exhibited atypical antipsychotic characteristics without inducing catalepsy or increasing dopamine turnover in critical brain regions, suggesting a novel approach to treating psychosis with reduced side effects (Boeckler et al., 2004).

Mechanism of Action

The compound may act as an inhibitor of CDK2, a target for cancer treatment that targets tumor cells in a selective manner . It may inhibit the proliferation of certain cell lines .

Future Directions

The compound has potential for further exploration . It could be used in the development of new small molecules featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-12-10-23(14-5-2-4-13(19)8-14)16(25)11-22(12)18(26)15-9-21-24-7-3-6-20-17(15)24/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHJPTDHTPIWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C3N=CC=CN3N=C2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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